3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzopyran core, which is a common structural motif in many natural products and synthetic compounds, and a phenylprop-2-en-1-ylideneamino group, which contributes to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one typically involves the condensation of 3-phenylprop-2-en-1-amine with 2H-1-benzopyran-2-one under specific reaction conditions. This process often requires the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques, such as continuous flow synthesis or the use of automated reactors. These methods allow for better control over reaction conditions, higher yields, and improved scalability. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the double bond or other functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can lead to the formation of a wide range of derivatives with different functional groups .
Scientific Research Applications
3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antioxidant, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or inflammation, thereby exerting its antioxidant or anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]thiourea: Similar structure but contains a thiourea group instead of a benzopyran core.
3-Phenylprop-2-en-1-amine: A simpler compound that serves as a precursor in the synthesis of 3-[(E)-(3-Phenylprop-2-en-1-ylidene)amino]-2H-1-benzopyran-2-one.
Uniqueness
The uniqueness of this compound lies in its combination of a benzopyran core and a phenylprop-2-en-1-ylideneamino group, which imparts distinct chemical and biological properties. This structural motif is not commonly found in other compounds, making it a valuable target for research and development .
Properties
CAS No. |
821783-31-7 |
---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
3-(cinnamylideneamino)chromen-2-one |
InChI |
InChI=1S/C18H13NO2/c20-18-16(13-15-10-4-5-11-17(15)21-18)19-12-6-9-14-7-2-1-3-8-14/h1-13H |
InChI Key |
OSOVJXMDTRNXLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=NC2=CC3=CC=CC=C3OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.